1,1,1-Tris(mercaptomethyl)undecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

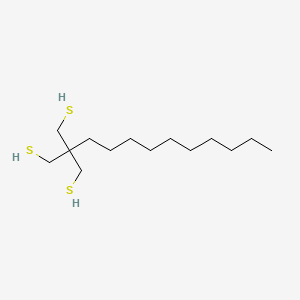

1,1,1-Tris(mercaptomethyl)undecane: is a tridentate chelating alkanethiol, which means it has three thiol groups (-SH) attached to a central carbon atom. This compound is known for its ability to form self-assembled monolayers on metal surfaces, particularly gold, making it valuable in surface chemistry and colloid science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1,1-Tris(mercaptomethyl)undecane can be synthesized starting from the corresponding tris(hydroxymethyl) compound. The hydroxyl groups are converted to thiol groups through a series of reactions involving thiolation agents .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps to ensure the selective formation of the thiol groups .

Analyse Des Réactions Chimiques

Types of Reactions: 1,1,1-Tris(mercaptomethyl)undecane primarily undergoes reactions typical of thiols, such as oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.

Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.

Substitution: Thiols can participate in nucleophilic substitution reactions, often under basic conditions.

Major Products:

Oxidation: Disulfides

Reduction: Thiols

Substitution: Various substituted thiol derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications of 1,1,1-Tris(mercaptomethyl)undecane

This compound is a compound that belongs to the class of tridentate chelating alkanethiols and is primarily used in the preparation of self-assembled monolayers (SAMs) . SAMs are ordered molecular assemblies formed by the adsorption of organic molecules on solid surfaces . These monolayers have garnered significant interest in various scientific and technological fields due to their ability to modify surface properties at the nanoscale .

Self-Assembled Monolayers (SAMs)

Formation and Structure

this compound (t-C12) is utilized to form SAMs on gold surfaces . These SAMs are less densely packed compared to those derived from bidentate analogues because of the low alkyl-to-sulfur ratio of t-C12, which is 1:3 . The general formula for 1,1,1-tris(mercaptomethyl)alkanes is t-Cn, where 'n' denotes the number of carbon atoms in the alkyl chain .

Applications in Surface Modification

SAMs created from t-C12 can modify the surface characteristics of materials, influencing properties such as wettability, adhesion, and corrosion resistance . The loosely packed structure of SAMs can result from the loss or exchange of counterions, which introduces repulsive interactions .

Stability of SAMs

Tris(mercaptomethyl)alkanes are anticipated to yield thermodynamically stable SAMs because of an enhanced chelate effect .

Synthesis of 1,1,1-Tris(mercaptomethyl)alkanes

Synthetic Strategy

The synthesis of 1,1,1-tris(mercaptomethyl)alkanes (t-Cn) involves a chemical strategy that includes the condensation of formaldehyde with an aldehyde, followed by reduction, mesylation, and thioacetate displacement .

Detailed Procedure Example

The synthesis of 1,1,1-tris(mercaptomethyl)heptadecane (t-C18) serves as an illustrative example :

- 1,1,1-Tris(hydroxymethyl)heptadecane Synthesis: Octadecanal and aqueous formaldehyde are dissolved in aqueous ethanol. Potassium hydroxide is added, and the mixture is stirred at room temperature, then heated. The product is purified via trituration in diethyl ether .

- 1,1,1-Tris(methanesulfonyloxymethyl)heptadecane Synthesis: The product from the previous step is treated with methanesulfonyl chloride and triethylamine to yield the desired intermediate .

- 1,1,1-Tris(mercaptomethyl)heptadecane Synthesis: The crude product from the previous step is dissolved in DMSO, and potassium thioacetate is added. The reaction mixture is heated, followed by extraction and chromatographic purification to obtain t-C18 .

Analytical Data

Analytical data, including 1H and 13C NMR spectra, are crucial for characterizing synthesized compounds . Spectroscopic data for t-C12 and t-C14 are available, aiding in their identification and purity assessment .

Mécanisme D'action

The primary mechanism by which 1,1,1-Tris(mercaptomethyl)undecane exerts its effects is through the formation of strong bonds between its thiol groups and metal surfaces. This tridentate chelation enhances the stability of the resulting monolayers or nanoparticles. The multidentate chelate effect is a significant factor in its ability to stabilize large gold nanoparticles .

Comparaison Avec Des Composés Similaires

- 1,1,1-Tris(mercaptomethyl)pentadecane

- 2-tetradecylpropane-1,3-dithiol

- 2-methyl-2-tetradecylpropane-1,3-dithiol

Comparison: 1,1,1-Tris(mercaptomethyl)undecane is unique due to its specific chain length and the presence of three thiol groups, which provide a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in forming stable self-assembled monolayers and stabilizing nanoparticles compared to other similar compounds .

Activité Biologique

1,1,1-Tris(mercaptomethyl)undecane (t-C12) is a tridentate thiol compound characterized by three mercaptomethyl groups attached to a undecane backbone. Its molecular formula is C₁₄H₃₀S₃, and it has garnered interest in various fields including chemistry, biology, and materials science due to its unique properties and potential applications.

Synthesis : The compound can be synthesized through a multi-step process involving the reaction of undecane with formaldehyde and hydrogen sulfide under acidic conditions. This method allows for the formation of the desired tridentate thiol compound with high yield and purity, particularly when optimized for industrial production using continuous flow reactors .

Chemical Reactions :

- Oxidation : The thiol groups can be oxidized to form disulfides.

- Substitution : The mercaptomethyl groups can participate in nucleophilic substitution reactions with alkyl halides or sulfonates in the presence of bases like sodium hydroxide .

Biological Activity

This compound has been investigated for its biological activities, particularly its potential as a bioactive compound. Research highlights several key areas:

Anticancer Activity

Research indicates that compounds with thiol groups can influence cancer cell proliferation and apoptosis. The mechanism often involves modulation of redox states within cells, which can lead to enhanced cytotoxicity against malignant cells. Preliminary studies suggest that t-C12 may possess similar properties, although further investigation is required to confirm these effects .

Antimicrobial Effects

Thiol compounds are known for their antimicrobial properties due to their ability to interact with microbial membranes and proteins. t-C12's structure suggests it could disrupt bacterial cell walls or interfere with essential enzymatic processes in pathogens .

The primary mechanism of action for this compound involves its interaction with biological membranes and proteins through the formation of strong sulfur bonds. This interaction can lead to:

- Self-assembled monolayers (SAMs) : The compound is used to create stable SAMs on gold surfaces, which are crucial in nanofabrication and sensor development. These SAMs enhance the stability and functionality of surfaces in various applications .

- Protein interactions : In proteomics research, t-C12 is utilized to study protein interactions by modifying surfaces for better binding characteristics .

Case Study 1: Antiviral Activity

In a study investigating the antiviral effects of thiol compounds, t-C12 was evaluated alongside other thiols for its ability to inhibit viral replication in vitro. Results indicated that while t-C12 showed some activity, further optimization and structural modifications could enhance its efficacy.

Case Study 2: Anticancer Potential

A comparative study assessed various thiol compounds for their cytotoxic effects on cancer cell lines. t-C12 demonstrated moderate cytotoxicity, suggesting a need for more detailed studies focusing on dose-response relationships and mechanisms involved in cancer cell apoptosis.

Applications in Research and Industry

This compound has a wide range of applications:

Propriétés

Formule moléculaire |

C14H30S3 |

|---|---|

Poids moléculaire |

294.6 g/mol |

Nom IUPAC |

2-decyl-2-(sulfanylmethyl)propane-1,3-dithiol |

InChI |

InChI=1S/C14H30S3/c1-2-3-4-5-6-7-8-9-10-14(11-15,12-16)13-17/h15-17H,2-13H2,1H3 |

Clé InChI |

ZRYRWJITMFWSDQ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCC(CS)(CS)CS |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.